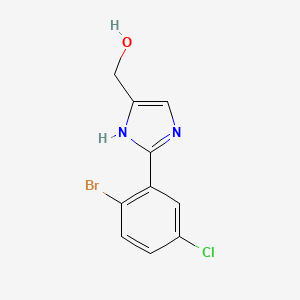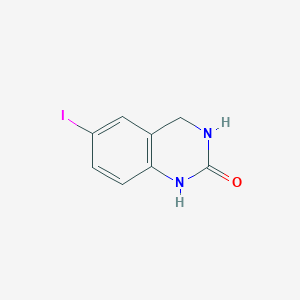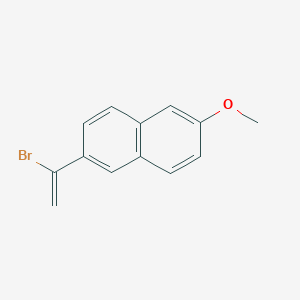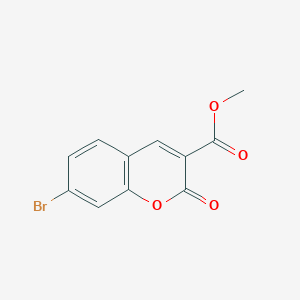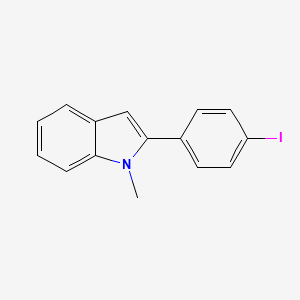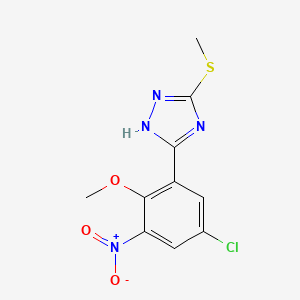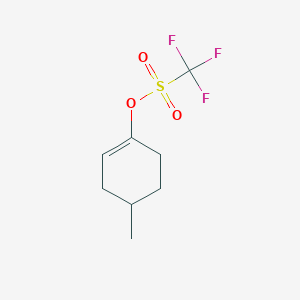
4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C8H11F3O3S. It is a triflate ester derived from 4-methylcyclohex-1-ene and trifluoromethanesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of trifluoromethylation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-methylcyclohex-1-ene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods
While specific industrial production methods for 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.
Trifluoromethylation: The compound is used in trifluoromethylation reactions, where a trifluoromethyl group is introduced into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Trifluoromethylation: Reagents such as trifluoromethyl iodide (CF3I) and catalysts like palladium complexes are used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted cyclohexenes, where the triflate group is replaced by the nucleophile.
Trifluoromethylation: The major products are trifluoromethylated cyclohexenes, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Applications De Recherche Scientifique
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where trifluoromethylated compounds often exhibit enhanced biological activity and metabolic stability.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate primarily involves its role as a triflate ester. In nucleophilic substitution reactions, the triflate group acts as a good leaving group, facilitating the replacement by nucleophiles. In trifluoromethylation reactions, the compound serves as a source of the trifluoromethyl group, which is introduced into the target molecule through the action of catalysts and reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-1-cyclohexen-1-ylboronic acid: Contains a boronic acid group instead of the triflate ester.
Uniqueness
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both a triflate ester and a methyl group on the cyclohexene ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups into complex molecules .
Propriétés
Formule moléculaire |
C8H11F3O3S |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
(4-methylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3 |
Clé InChI |
PXUKYBBJDOSNMG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)



